molecular formula C10H12BrCl2NO B8158159 1-(3-Bromo-5-chlorophenoxymethyl)-cyclopropylamine

1-(3-Bromo-5-chlorophenoxymethyl)-cyclopropylamine

Cat. No.: B8158159
M. Wt: 313.01 g/mol
InChI Key: RQNRXIVGMOJHFL-UHFFFAOYSA-N
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Description

1-(3-Bromo-5-chlorophenoxymethyl)-cyclopropylamine is a synthetic organic compound characterized by the presence of a bromine and chlorine-substituted phenoxy group attached to a cyclopropylamine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(3-Bromo-5-chlorophenoxymethyl)-cyclopropylamine typically involves the reaction of 3-bromo-5-chlorophenol with cyclopropylamine under controlled conditions. The reaction is usually carried out in the presence of a base, such as potassium carbonate, and a suitable solvent, like dimethylformamide (DMF). The reaction mixture is heated to facilitate the formation of the desired product .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions: 1-(3-Bromo-5-chlorophenoxymethyl)-cyclopropylamine undergoes various chemical reactions, including:

    Substitution Reactions: The bromine and chlorine atoms on the phenoxy group can be substituted with other functional groups using appropriate reagents.

    Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxides or reduction to form amines.

    Coupling Reactions: It can participate in coupling reactions to form more complex molecules.

Common Reagents and Conditions:

    Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide can be used for substitution reactions.

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide are commonly used.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted phenoxy derivatives, while oxidation and reduction can produce oxides and amines, respectively .

Scientific Research Applications

1-(3-Bromo-5-chlorophenoxymethyl)-cyclopropylamine has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-(3-Bromo-5-chlorophenoxymethyl)-cyclopropylamine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

    3-Bromo-5-chlorophenol: A precursor in the synthesis of 1-(3-Bromo-5-chlorophenoxymethyl)-cyclopropylamine.

    Cyclopropylamine: The amine component of the compound.

    Other Halogenated Phenoxy Compounds: Compounds with similar structures but different halogen substitutions.

Uniqueness: this compound is unique due to the specific combination of bromine and chlorine substitutions on the phenoxy group, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .

Properties

IUPAC Name

1-[(3-bromo-5-chlorophenoxy)methyl]cyclopropan-1-amine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11BrClNO.ClH/c11-7-3-8(12)5-9(4-7)14-6-10(13)1-2-10;/h3-5H,1-2,6,13H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RQNRXIVGMOJHFL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1(COC2=CC(=CC(=C2)Br)Cl)N.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12BrCl2NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

313.01 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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